3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(17-12-9-14-7-3-1-4-8-14)18-13-16(20)10-5-2-6-11-16/h1,3-5,7-8,10,20H,2,6,9,11-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODGBOFORGWDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Ring Functionalization
The synthesis of (1-hydroxycyclohex-2-en-1-yl)methanol serves as a critical precursor. One effective method involves Prins cyclization , a reaction between cyclohexene and formaldehyde under acidic conditions. This process yields a tetrahydrofuran intermediate, which can be selectively oxidized to introduce the hydroxymethyl group.
Mechanistic Insight :
$$
\text{Cyclohexene} + \text{HCHO} \xrightarrow{H^+} \text{Tetrahydrofuran intermediate} \xrightarrow[\text{Oxidation}]{\text{NaIO}_4} (1\text{-Hydroxycyclohex-2-en-1-yl})\text{methanol}
$$
This pathway achieves a 68% yield under optimized conditions (0°C, 12 h).
Conversion to Amine Derivative
The alcohol intermediate is converted to the corresponding amine via a Mitsunobu reaction using phthalimide as the nucleophile, followed by hydrazinolysis to deprotect the amine:
$$
(1\text{-Hydroxycyclohex-2-en-1-yl})\text{methanol} \xrightarrow[\text{DIAD, PPh}3]{\text{Phthalimide}} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}_2} (1\text{-Hydroxycyclohex-2-en-1-yl})\text{methylamine}
$$
This step achieves a 75% yield with minimal epimerization.
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling (Route A)
Reacting (1-hydroxycyclohex-2-en-1-yl)methylamine with 2-phenylethyl isocyanate in anhydrous dichloromethane at 0–5°C provides the target urea:
$$
\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 82 |
| Solvent | DCM | 82 |
| Reaction Time | 4 h | 82 |
| Base | None | 82 |
The absence of base prevents premature hydrolysis of the isocyanate.
Carbodiimide-Assisted Coupling (Route B)
As an alternative, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation between the cyclohexene-derived amine and 2-phenylethylamine:
$$
\text{R-NH}2 + \text{R'-NH}2 \xrightarrow{\text{CDI}} \text{R-NH-C(O)-NH-R'}
$$
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Isocyanate) | Route B (CDI) |
|---|---|---|
| Yield | 82% | 78% |
| Reaction Time | 4 h | 6 h |
| Byproduct Formation | Low | Moderate |
| Scalability | High | Moderate |
Route A offers superior scalability and yield, making it preferable for industrial applications. However, Route B avoids handling toxic isocyanates, enhancing laboratory safety.
Side Reactions and Mitigation Strategies
Isocyanate Hydrolysis
Exposure to moisture converts isocyanates to inert ureas:
$$
\text{R-NCO} + \text{H}2\text{O} \rightarrow \text{R-NH}2 + \text{CO}_2
$$
Solution : Use anhydrous solvents and inert atmospheres.
Epimerization at the Cyclohexene Carbon
The allylic hydroxymethyl group is prone to epimerization under basic conditions.
Solution : Conduct Mitsunobu reactions at low temperatures (0°C) and neutralize acids promptly.
Recent Advances in Urea Synthesis
Recent studies highlight microwave-assisted synthesis as a method to reduce reaction times. For example, irradiating the amine-isocyanate mixture at 100°C for 15 minutes increases yields to 88% while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, often using reagents like sulfuric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sulfuric acid in anhydrous conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Urea Backbones
- 3-(2-Phenylethyl)-1-(2-methyl-1-oxoisoindol-1-yl)urea (3a): This urea derivative shares the 2-phenylethyl substituent but replaces the cyclohexenyl-hydroxymethyl group with a 2-methyl-1-oxoisoindolyl moiety. Synthesized in 91% yield, it exists as a pale yellow oil, demonstrating high solubility in nonpolar solvents (e.g., hexane/ethyl acetate mixtures).
Phenylethyl-Substituted Compounds
- The fluorine atom enhances lipophilicity, contrasting with the target compound’s hydroxyl group .
Cyclohexene Derivatives
- 2-(Ethylamino)-2-phenylcyclohexan-1-one: A cyclohexanone derivative with an ethylamino-phenyl substituent. Such structural differences may influence binding to cyclooxygenase (COX) or other cyclohexene-sensitive targets .
Biological Activity
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexene ring, a phenylethyl group, and a urea moiety. Its structure allows for versatile interactions with biological targets, influencing its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea |
| Molecular Formula | C16H22N2O2 |
| CAS Number | 2097908-94-4 |
The biological activity of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is attributed to its ability to form hydrogen bonds through the hydroxy group and hydrophobic interactions via the phenylethyl group. These interactions can modulate the function of enzymes and receptors, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antiviral Activity
Studies have shown that compounds with similar structures possess antiviral properties against viruses such as Influenza A. The mechanism may involve interference with viral replication pathways, suggesting potential therapeutic applications in treating viral infections.
Cytotoxicity
In vitro studies have demonstrated that related urea compounds exhibit cytotoxic effects against various human tumor cell lines. The observed cytotoxicity is attributed to the ability of these compounds to induce apoptosis in cancer cells .
Antioxidant Properties
The presence of hydroxyl groups in the structure may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. This aspect is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea:
- Antitumor Activity : A comparative study on urea derivatives indicated that certain modifications enhance cytotoxicity against tumor cells, suggesting that 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea could serve as a lead compound for further development .
- Mechanistic Insights : Research involving similar compounds has highlighted their interaction with DNA and protein targets, leading to cellular responses that include DNA damage and apoptosis induction .
- Synthesis and Optimization : The synthesis of this compound involves multiple steps, including the formation of the cyclohexene ring and attachment of functional groups. Optimizations in synthetic routes have been reported to improve yield and purity, which are critical for evaluating biological activity effectively.
Q & A
Q. What are the recommended safety precautions for handling 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea in laboratory settings?
- Methodological Answer : Based on analogous urea derivatives (e.g., 1-ETHYL-1-(2-METHYLPHENYL)UREA), prioritize the following:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use NIOSH-approved respirators if airborne particulates are generated during handling .
- Storage : Store in a cool, dry, ventilated area away from oxidizing agents. Monitor stability using thermal gravimetric analysis (TGA) to detect decomposition thresholds .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for acute toxicity (H302, H335) .
Q. What synthetic methodologies are suitable for synthesizing this urea derivative?
- Methodological Answer :
- Stepwise Coupling : Adapt protocols from structurally similar ureas (e.g., N-(1,3-BENZODIOXOL-5-YL)-N'-PHENETHYLUREA) using carbodiimide-mediated coupling of amines and isocyanates under inert atmospheres .
- Solvent Selection : Optimize polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency. Monitor progress via FT-IR for urea bond formation (N-H stretch at ~1650 cm⁻¹) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical experimental design?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken or central composite design to evaluate factors like temperature (40–80°C), catalyst loading (0.5–5 mol%), and solvent polarity. Use response surface methodology to maximize yield .
- Data Analysis : Employ multivariate regression to resolve contradictions between theoretical and observed yields. For example, if elevated temperatures reduce yield due to side reactions, identify optimal thresholds via Arrhenius modeling .
- Validation : Confirm reproducibility using triplicate runs under optimized conditions, reporting standard deviations (±2–5%) .
Q. What analytical techniques are critical for characterizing the crystal structure and hydrogen bonding patterns of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation from dichloromethane/methanol. Resolve hydrogen bonding networks (e.g., N-H···O interactions) with R-factors < 0.05 .
- Solid-State NMR : Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to confirm urea carbonyl environments and detect polymorphism .
- Thermal Analysis : Correlate DSC endotherms with SCXRD data to identify phase transitions or solvent inclusion .
Q. What strategies can mitigate stability issues during storage and experimental use?
- Methodological Answer :
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If hydrolysis occurs, adjust storage to anhydrous conditions with molecular sieves .
- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation. Use amber glassware or light-exclusion protocols if λmax < 300 nm shows absorbance .
- Oxidative Stability : Evaluate under air vs. nitrogen atmospheres using TGA-MS. Introduce antioxidants (e.g., BHT at 0.1 wt%) if mass loss correlates with O₂ exposure .
Q. How can researchers evaluate the pharmacological activity of this compound in vitro?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., urea-based kinase inhibitors). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or MAPK) .
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (IC₅₀ determination). Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis/necrosis .
- Mechanistic Studies : Perform Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK) after 24-hour exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
